Product packaging for Chroman-3-carbonitrile(Cat. No.:CAS No. 89197-60-4)

Chroman-3-carbonitrile

Cat. No.: B1626236
CAS No.: 89197-60-4
M. Wt: 159.18 g/mol
InChI Key: KNCKBYYGFRTCKN-UHFFFAOYSA-N
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Description

Chroman-3-carbonitrile (CAS 89197-60-4) is a valuable chemical building block featuring the privileged chromane scaffold, a structure found in numerous biologically active natural products and synthetic compounds . The core chromane structure is a fundamental component in medicinal chemistry, serving as a versatile template for developing molecules with a broad spectrum of pharmacological activities . The electron-withdrawing nitrile group at the 3-position enhances the compound's reactivity, making it a versatile synthetic intermediate that can be further functionalized, for example, through hydrolysis to carboxylic acids or reduction to primary amines . This compound is a key precursor in multicomponent reactions to synthesize diverse heterocyclic systems, including various pyranonicotinonitriles and chromene-3-carbonitrile derivatives that are relevant for biological screening . Research into chromene-3-carbonitrile derivatives has demonstrated their potential in various therapeutic areas. Specific derivatives have been investigated as potent tyrosinase inhibitors for the potential treatment of hyperpigmentation , and other analogs have shown promising cytotoxic activity against cancer cell lines . Additionally, novel chromene-3-carbonitrile scaffolds have been assessed for their antioxidant, antibacterial, and antifungal activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1626236 Chroman-3-carbonitrile CAS No. 89197-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKBYYGFRTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551605
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-60-4
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chroman 3 Carbonitrile and Its Derivatives

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a one-pot process. nih.govbeilstein-journals.org These reactions are highly valued for their operational simplicity, atom economy, and ability to generate diverse molecular scaffolds. nih.gov The synthesis of chroman-3-carbonitrile and its derivatives has greatly benefited from the development of novel MCRs. beilstein-journals.orgrsc.orgbohrium.comnih.gov

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netsci-hub.se It typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base. sci-hub.seacademie-sciences.fr This reaction is frequently the initial step in domino sequences leading to the formation of chroman derivatives. rsc.orgsharif.edu

A variety of catalysts have been employed to facilitate the Knoevenagel condensation in the synthesis of chroman derivatives. These catalysts range from simple bases to more complex organocatalysts and metal-based systems. For instance, lithium hydroxide (B78521) monohydrate (LiOH·H2O) has been reported as an efficient "dual activation" catalyst for the Knoevenagel condensation between aromatic aldehydes and malononitrile (B47326). researchgate.net Other catalysts, such as piperidine (B6355638) and acetic acid, are also commonly used. nih.govresearchgate.net The choice of catalyst can significantly influence the reaction rate and yield. nih.gov

Table 1: Examples of Catalyst-Mediated Knoevenagel Condensation for Chromene Synthesis

Aldehyde Active Methylene Compound Catalyst Solvent Product Yield (%) Reference
Benzaldehyde Malononitrile LiOH·H2O Water 2-Benzylidenemalononitrile - researchgate.net
Salicylaldehyde (B1680747) Diethyl malonate Piperidine/Acetic Acid Ethanol (B145695) Coumarin-3-carboxylate - nih.gov
Substituted Salicylaldehydes Malononitrile Iron(III) chloride Ethanol 2-Oxo-2H-chromene-3-carbonitrile 72 nih.gov
Aromatic Aldehydes Malononitrile TPOP-2 Organocatalyst Water/Solvent-free 2-Amino-chromene derivatives High rsc.org

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

In a push towards more environmentally friendly synthetic methods, solvent-free Knoevenagel condensations have been developed. nih.govresearchgate.net These reactions are often performed under mechanochemical conditions, such as ball milling, or by heating the neat reactants. rsc.org The absence of a solvent reduces waste and can sometimes lead to quantitative yields without the need for purification. researchgate.net For example, the reaction of solid aldehydes with barbituric acid derivatives or Meldrum's acid can proceed to completion in stoichiometric mixtures without a catalyst or solvent. researchgate.net

One-Pot Multi-component Cyclization Reactions

One-pot multi-component reactions that proceed via a cyclization step are particularly efficient for synthesizing complex heterocyclic systems like chromans. beilstein-journals.orgrsc.orgnih.gov These reactions often involve a domino sequence of events, such as a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. rsc.orgsharif.edu

A widely utilized multi-component strategy for the synthesis of 2-amino-4H-chromene-3-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and an activated phenol, such as resorcinol (B1680541) or 2-naphthol. rsc.orgsharif.edu This reaction is typically catalyzed by a base and proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. rsc.org The resulting Knoevenagel adduct then undergoes a Michael addition with the activated phenol, followed by an intramolecular cyclization to form the chromene ring. rsc.org A variety of catalysts, including sodium carbonate and novel organocatalysts, have been shown to be effective for this transformation. rsc.orgsharif.edu Catalyst-free versions of this reaction have also been reported, for example, using ethanol as the solvent at room temperature. orientjchem.org

Table 2: Synthesis of 2-Amino-4H-chromene-3-carbonitriles from Aldehydes, Malononitrile, and Activated Phenols

Aldehyde Activated Phenol Catalyst Reaction Conditions Product Yield (%) Reference
Aromatic Aldehydes Resorcinol/2-Naphthol TPOP-2 Organocatalyst 80 °C, Solvent-free or Aqueous 2-Amino-chromene derivatives High rsc.org
Pyrazole (B372694) Aldehydes 5,5-dimethylcyclohexane-1,3-dione None Ethanol, Room Temperature 4H-chromene-3-carbonitriles - orientjchem.org
Aromatic Aldehydes Resorcinol Na2CO3 Grinding, 50 °C 2-Amino-3-cyano-7-hydroxy-4H-chromenes High sharif.edu
Aromatic Aldehydes 4-Hydroxycoumarin Cobalt doped Iron (III) tartrate Water, Microwave/Conventional 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles High researchgate.net

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Dehydroacetic acid (DHA) and its derivatives are versatile synthons in heterocyclic synthesis due to their multiple reactive sites. researchgate.netclockss.org They have been utilized in multi-component reactions to produce a variety of heterocyclic compounds, including those with a chromene core. researchgate.netscialert.net For instance, new series of pyranonicotinonitriles and chromene-3-carbonitriles have been synthesized under microwave irradiation using DHA synthons as starting materials through MCRs involving a domino Knoevenagel-Michael addition or one-pot intramolecular cyclization. researchgate.net

Advanced and Green Synthesis Approaches

In recent years, the principles of green chemistry have driven the development of advanced synthetic methods that are more environmentally benign, efficient, and sustainable. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of chromene-3-carbonitrile derivatives, typically through one-pot, multi-component reactions.

A common strategy involves the condensation of a salicylaldehyde derivative, an active methylene compound such as malononitrile, and another component, often an aldehyde or a ketone. aip.org For instance, the synthesis of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles has been achieved by reacting resorcinol, various aromatic aldehydes, and malononitrile in ethanol using Rochelle salt as a catalyst under microwave irradiation. aip.org This method provides excellent yields in a matter of minutes, showcasing a significant improvement over traditional reflux conditions that require several hours. aip.org

Another example is the catalyst-free synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles from 1,3-cyclohexanedione, aromatic aldehydes, and malononitrile in anhydrous alcohol under microwave irradiation. sioc-journal.cn The absence of a catalyst makes this procedure particularly appealing from an environmental and economic perspective. sioc-journal.cn Similarly, various 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives have been synthesized using microwave irradiation, highlighting the broad applicability of this technique. ijcce.ac.irscispace.comresearchgate.net The use of catalysts like piperidine or Mg-Al hydrotalcite under solvent-free or ethanolic conditions has also been reported to efficiently yield these compounds in high yields (70-89%) and short reaction times (2-5 minutes). ijcce.ac.irscispace.comias.ac.in

The following table summarizes representative examples of microwave-assisted synthesis of chromene-3-carbonitrile derivatives:

ReactantsCatalyst/SolventProductYield (%)Reaction Time (min)
Resorcinol, Aromatic Aldehydes, MalononitrileRochelle Salt / Ethanol2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles aip.org90-962-5
1,3-Cyclohexanedione, Aromatic Aldehydes, MalononitrileNone / Anhydrous Alcohol2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles sioc-journal.cn85-931.5-3
1-Naphthol, Arylglyoxals, MalononitrileMg-Al Hydrotalcite / Solvent-free2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles ijcce.ac.ir70-893-5
4-Methoxy-1-naphthol, Aromatic Aldehydes, MalononitrilePiperidine / Ethanol2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles scispace.com88-922
4-Hydroxycoumarin, Aromatic Aldehydes, Malononitrile[Emim]OH / -2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles asianpubs.org88-943-5

Photocatalytic Methods and Visible-Light-Driven Photoredox Reactions

Visible-light photocatalysis has gained significant traction as a green and sustainable tool in organic synthesis. This approach utilizes visible light as an energy source to drive chemical reactions, often under mild conditions and with high selectivity. The synthesis of chromene-3-carbonitrile derivatives has benefited from these developments.

For instance, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been reported under solvent- and catalyst-free conditions. dntb.gov.ua This method exemplifies a highly environmentally friendly approach to complex molecule synthesis. In other work, a novel method for preparing cyclopenta[b]chromenocarbonitrile derivatives through a [3+2] cycloaddition of substituted 3-cyanochromones and N-cyclopropyloamines has been initiated by visible light catalysis in the presence of Eosin Y as a photocatalyst. nih.gov This reaction highlights the ability of photoredox catalysis to enable unique bond formations. nih.gov

Furthermore, the synthesis of 3-(arylmethyl)chroman-4-ones, which are structurally related to this compound, has been achieved through a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation. nih.gov This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. nih.gov

The key parameters for the success of these photocatalytic strategies often include the choice of photocatalyst, the light source (e.g., blue or green LEDs), the solvent, and an inert atmosphere. nih.gov These methods offer a powerful and sustainable alternative to traditional synthetic routes.

Hexafluoroisopropanol (HFIP)-Driven Schmidt-Type Reactions

Hexafluoroisopropanol (HFIP) is a unique solvent known for its strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity, which can promote and enable challenging chemical transformations. A novel HFIP-driven Schmidt-type reaction has been developed for the synthesis of chromone-3-carbonitriles. nih.gov This strategy addresses the limitations of existing protocols, which are often constrained by the structure of the starting materials and require harsh conditions. nih.govresearchgate.net

The Schmidt reaction traditionally involves the reaction of an azide (B81097) with a carbonyl compound, aldehyde, or ketone in the presence of a strong acid to yield an amine or amide. wikipedia.orgambeed.com In the context of chromone-3-carbonitrile synthesis, the HFIP-driven approach allows for the use of readily available feedstocks under mild conditions with a catalytic amount of acid, leading to good to excellent yields. nih.gov This method avoids undesirable side reactions often encountered in other synthetic routes. nih.gov The versatility of this chemistry is further demonstrated by its application in the synthesis of other valuable nitrile-containing compounds. nih.gov

The unique properties of HFIP are crucial for the success of this transformation, as other fluorinated and non-fluorinated alcohol solvents result in lower yields or no product formation. researchgate.net This highlights the specific role of HFIP in facilitating this type of rearrangement reaction.

Biomimetic and Reusable Catalysis

The development of biomimetic and reusable catalysts is a cornerstone of green and sustainable chemistry. These catalysts, inspired by natural enzymatic processes, can exhibit high efficiency and selectivity under mild conditions. Furthermore, their reusability reduces waste and cost.

β-Cyclodextrin, a cyclic oligosaccharide, has been employed as a biomimetic catalyst for the one-pot, three-component synthesis of 4H-chromene-3-carbonitrile and tetrahydro-1H-xanthen-1-one derivatives. researchgate.netkoreascience.kr This reaction proceeds by reacting salicylaldehyde, malononitrile or dimedone, and indole. researchgate.net The use of β-cyclodextrin as a catalyst offers several advantages, including compatibility with various substrates, high yields, cleaner reaction conditions, and the avoidance of expensive and toxic catalysts. researchgate.netdntb.gov.ua A key feature of this protocol is the recyclability of the β-cyclodextrin catalyst. researchgate.net

In addition to biomimetic catalysts, various other reusable heterogeneous catalysts have been developed for the synthesis of chromene-3-carbonitrile derivatives. For example, DTP/SiO2 has been shown to be an efficient and reusable catalyst for the synthesis of dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. samipubco.comsamipubco.com Nano CuFe2O4 has been utilized as a reusable magnetic catalyst for the synthesis of 2-amino-5,10-dioxo-4-styryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile. aip.org The magnetic nature of this catalyst allows for easy separation and reuse for multiple reaction cycles without a significant loss in activity. aip.org Similarly, amino-functionalized silica (B1680970) gel has been used as a recoverable base catalyst for the synthesis of 4H-chromene derivatives in water. rhhz.net

The following table provides examples of reusable catalysts employed in the synthesis of chromene-3-carbonitrile derivatives:

CatalystReactantsProductSolventReusability (Cycles)
β-Cyclodextrin researchgate.netSalicylaldehyde, Malononitrile/Dimedone, Indole4H-Chromene-3-carbonitrile / Tetrahydro-1H-xanthen-1-one-At least 4
DTP/SiO2 samipubco.comsamipubco.com4-Hydroxy-2H-chromen-2-one, Aldehydes, Malononitrile2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileDMFAt least 5
Nano CuFe2O4 aip.org2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile2-Amino-5,10-dioxo-4-styryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrileEthanolAt least 5
AP-SiO2 rhhz.netAldehydes, Malononitrile, Cyclic 1,3-diketones4H-Chromene derivativesWater-

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a powerful tool in organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Gold catalysts, in particular, have shown remarkable utility in the activation of alkynes and subsequent cyclization reactions.

Gold(I)-Catalyzed Alkyne Oxidation Routes

Gold(I) catalysts are known for their strong Lewis acidity and their ability to activate carbon-carbon triple bonds towards nucleophilic attack. nih.gov This property has been exploited in the synthesis of the chroman framework, the core structure of this compound.

An efficient route to chroman-3-ones, which are close structural analogs of this compound, involves the gold(I)-catalyzed oxidation of readily available propargyl aryl ethers. nih.gov This method provides a significant improvement over traditional multi-step syntheses, offering a more step- and atom-economical pathway to the chroman-3-one (B94795) core. nih.gov The reaction proceeds via the formation of a gold carbene intermediate, which then undergoes an intramolecular cyclization. nih.gov

While the direct gold-catalyzed synthesis of this compound via this route is not extensively documented, the synthesis of the core chroman ring system is a critical step. The principles of gold-catalyzed intramolecular cyclization of alkyne-containing precursors are well-established and offer a promising avenue for the development of direct routes to this compound. acs.orgbeilstein-journals.orgnih.govresearcher.life For example, gold(I)-catalyzed intramolecular hydroarylation and hydroamination reactions are powerful methods for constructing heterocyclic rings. nih.gov

Classical Ring-Closure and Cyclization Pathways

The synthesis of the this compound framework and its derivatives has historically relied on several classical ring-closure and cyclization strategies. These methods typically involve the formation of the characteristic benzopyran ring system from acyclic or simpler cyclic precursors through intramolecular cyclization. Key classical approaches include the condensation of salicylaldehydes with active methylene nitriles and the ring transformation of pre-existing chromone (B188151) structures.

One of the most established routes involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as malononitrile or acrylonitrile (B1666552). This reaction often proceeds via a Knoevenagel condensation, followed by an intramolecular O-cyclization to construct the chromene ring. For instance, the condensation of salicylaldehyde and malononitrile can be catalyzed by a base like triethylamine (B128534) to form an intermediate 2-imino-2H-chromene-3-carbonitrile. mdpi.com This intermediate is a versatile precursor for various chroman derivatives. A similar classical approach starts with the condensation of salicylaldehyde with acrylonitrile, which directly yields 2H-chromene-3-carbonitrile. nih.gov

These reactions are valued for their use of readily available starting materials. nih.gov The reaction conditions can be varied, including the use of different catalysts and solvents, to optimize the yield and selectivity of the desired this compound product. mdpi.com

Another significant classical pathway involves the chemical transformation of chromone-3-carbonitriles themselves. The electron-withdrawing nature of the cyano group at the C-3 position makes the C-2 position of the γ-pyrone ring susceptible to nucleophilic attack. researchgate.net This can initiate a sequence of ring-opening and subsequent recyclization reactions. researchgate.netresearchgate.net Depending on the nucleophile used, this strategy allows for the synthesis of a wide array of fused heterocyclic systems attached to the chroman core. For example, reaction with nitrogen nucleophiles like hydrazine (B178648) derivatives or aminotriazoles can lead to the formation of pyrazole or triazolopyrimidine rings fused to the original chromene structure. researchgate.net These ring-opening and ring-closure sequences highlight the versatility of chromone-3-carbonitrile as a synthetic intermediate for creating more complex molecules. tandfonline.com

The table below summarizes representative classical ring-closure and cyclization reactions for the synthesis of this compound and its derivatives.

Starting MaterialsReagent/CatalystProductReaction Type
Salicylaldehyde, MalononitrileTriethylamine2-Imino-2H-chromene-3-carbonitrileKnoevenagel Condensation / Intramolecular O-cyclization
Salicylaldehyde, AcrylonitrileBasic conditions (reflux)2H-Chromene-3-carbonitrileCondensation / Cyclization
Chromone-3-carbonitrile, Hydrazine derivativesEthanol (boiling)Pyrazole derivatives fused to the chromone ringRing-opening / Recyclization
Chromone-3-carbonitrile, 3-Amino-1,2,4-triazole-Triazolo[1,5-a]pyrimidine derivativeRing-opening / Recyclization
6,8-Dimethylchromone-3-carbonitrile, 5-Amino-3-methyl-1H-pyrazoleEthanol/Piperidine6-Aminopyrazolo[3,4-b]pyridine derivativeNucleophilic attack / Ring-opening / Cycloaddition

Chemical Transformations and Derivatization Strategies of Chroman 3 Carbonitrile

Functionalization and Structural Modification of the Chromane (B1220400) Ring System

The chromane ring system of chroman-3-carbonitrile is amenable to various functionalization and structural modification strategies. These transformations often exploit the reactivity of the positions within the chromane nucleus, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

One common approach involves the functionalization of the aromatic portion of the chromane ring. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro groups or halogens onto the benzene (B151609) ring, thereby modulating the electronic properties and biological activity of the resulting derivatives.

Furthermore, the chromane ring itself can undergo structural modifications. For example, oxidation reactions can lead to the formation of corresponding chroman-3-ones. nih.gov A one-step synthesis of chroman-3-ones from propargyl aryl ethers has been developed using gold-catalyzed oxidation, offering a more efficient alternative to multi-step procedures that may start from salicylaldehyde (B1680747) and acrylonitrile (B1666552). nih.gov

Additionally, the development of organocatalytic triple domino reactions has enabled the synthesis of highly functionalized tricyclic chromane scaffolds. researchgate.net These reactions, which can proceed with excellent stereoselectivity, allow for the construction of multiple new stereogenic centers in a single synthetic operation. researchgate.net However, it is noteworthy that certain substrates, including 2H-chromene-3-carbonitrile, have been found to be unreactive in some of these cascade reactions. researchgate.netmdpi.com

Ring Opening and Recyclization Reactions

The γ-pyrone ring of chromone (B188151) derivatives, including this compound, is susceptible to nucleophilic attack, often leading to ring-opening and subsequent recyclization reactions. tandfonline.comresearchgate.net The presence of the electron-withdrawing nitrile group at the C-3 position significantly influences the reactivity of the chromone system, making it a potent Michael acceptor. researchgate.net These transformations provide a powerful tool for the synthesis of a diverse range of heterocyclic compounds. tandfonline.comresearchgate.net

Reactions with Binucleophilic Reagents

The reaction of this compound and its derivatives with binucleophilic reagents is a well-established strategy for the synthesis of fused heterocyclic systems. Binucleophiles, which possess two nucleophilic centers, can react with the electrophilic sites of the this compound, leading to ring-opening of the pyrone ring followed by an intramolecular cyclization to form a new heterocyclic ring.

For example, the reaction of chromone-3-carbonitrile with various 1,2-binucleophiles such as hydrazine (B178648), phenylhydrazine, and hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) and isoxazole (B147169) derivatives. researchgate.net Similarly, reactions with 1,3-binucleophiles can afford pyrido[2,3-d]pyrimidines and other fused pyrimidine (B1678525) systems. researchgate.net The outcome of these reactions is often dependent on the nature of the binucleophile and the reaction conditions employed.

The general mechanism for these transformations involves an initial nucleophilic attack by one of the nucleophilic centers of the binucleophile at the C-2 position of the chromone ring, leading to the opening of the pyrone ring. This is followed by a subsequent intramolecular cyclization, where the second nucleophilic center attacks either the carbonyl group at C-4 or the nitrile group at C-3, resulting in the formation of a new five-, six-, or seven-membered heterocyclic ring fused to the original chromane scaffold. tandfonline.com

Formation of Annulated Heterocyclic Systems

The ring-opening and recyclization strategy has been extensively utilized to construct a wide variety of annulated heterocyclic systems based on the chromane framework. researchgate.net These reactions often proceed through a sequence of nucleophilic addition, ring-opening, and intramolecular cyclization.

The reaction of chromone-3-carbonitrile with active methylene (B1212753) compounds is a particularly fruitful approach for the synthesis of fused pyridine (B92270) derivatives. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield chromeno[2,3-b]pyridine derivatives. researchgate.net The specific products formed can be influenced by the reaction conditions and the nature of the active methylene compound.

Furthermore, reactions with other cyclic active methylene compounds have led to the synthesis of more complex polyfused systems. For example, the reaction of chromone-3-carbonitrile with dimedone can produce chromeno[2,3-b]quinoline derivatives. researchgate.net Similarly, reactions with pyrazolone (B3327878) derivatives have been shown to yield furochromenopyrazolopyridines. researchgate.net

The versatility of this approach is further demonstrated by the synthesis of various other fused heterocyclic systems, including pyrido[2,3-d]pyrimidines, pyrimido[1,2-a]pyrimidines, and triazolo[1,5-a]pyrimidines, through reactions with appropriate binucleophilic reagents. researchgate.net These examples highlight the power of ring-opening and recyclization reactions of this compound as a tool for the construction of diverse and complex heterocyclic architectures.

Derivatization to Carboxamides and Carboxylic Acids

The nitrile group of this compound can be readily transformed into other valuable functional groups, such as carboxamides and carboxylic acids. These derivatives serve as important intermediates for further synthetic manipulations and are often targeted for their potential biological activities.

Hydrolysis of the nitrile group under acidic or basic conditions can afford the corresponding chroman-3-carboxylic acid. For instance, attempts have been made to hydrolyze chromone-3-carbonitrile to the corresponding carboxylic acid, although this transformation can sometimes be challenging. semanticscholar.org An alternative route to chromone-3-carboxylic acids involves the oxidation of the corresponding chromone-3-carbaldehydes. semanticscholar.org These carboxylic acids can then be activated, for example, by conversion to the acid chloride, and reacted with various amines to furnish a range of chromone-3-carboxamides. semanticscholar.org

The synthesis of chromene-3-carboxamides can also be achieved through the cyclocondensation of N-alkyl-2-cyanoacetamides with salicylaldehydes. researchgate.net These carboxamide derivatives can then be utilized as building blocks for the synthesis of more complex heterocyclic systems, such as chromeno[3,4-c]pyridines. researchgate.net

Furthermore, multicomponent reactions have been employed for the efficient synthesis of chroman derivatives bearing carboxamide functionalities. For example, Ugi-type four-component reactions involving coumarin-3-carboxylic acid have been utilized to construct amides with lipophilic spacers. researchgate.net

The resulting carboxylic acids and carboxamides are not only valuable synthetic intermediates but have also been investigated for their biological properties. For instance, certain chromone-3-carboxamides have been evaluated for their anti-inflammatory and anti-trypanosomal activities. semanticscholar.org

Hydrazine-Mediated Transformations for Fused Heterocycles

Hydrazine and its derivatives are powerful reagents in heterocyclic synthesis, and their reactions with this compound provide access to a variety of fused pyrazole-containing systems. These transformations typically proceed via a ring-opening and recyclization mechanism, where the hydrazine moiety acts as a binucleophile.

The reaction of 3-substituted chromones with hydrazine can lead to the formation of chromeno[4,3-c]pyrazol-4(2H)-ones. nih.govmdpi.com For example, the treatment of 6,8-dimethylchromone-3-carbonitrile with S-benzyldithiocarbazate results in the formation of the corresponding chromeno[4,3-c]pyrazol-4(2H)-one. mdpi.com The reaction likely involves an initial nucleophilic attack by the hydrazine at the C-2 position of the chromone, followed by ring opening and subsequent intramolecular cyclization onto the nitrile group.

Similarly, the reaction of 3-arylidenechromanones with hydrazine in acidic media has been shown to produce tricyclic fused pyrazolines. researchgate.net These reactions can be diastereoselective, yielding either the cis or trans isomers depending on the reaction conditions. researchgate.net

Furthermore, hydrazine-mediated transformations have been utilized to synthesize more complex fused heterocyclic systems. For instance, the reaction of chromone-3-carboxamide with hydrazine hydrate (B1144303) can also lead to the construction of a fused pyrazole ring. mdpi.com These examples demonstrate the utility of hydrazine-based reagents in the construction of diverse pyrazole-annulated chromane derivatives.

Transformations of the Nitrile Group

The nitrile group in this compound is a key functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold. nih.gov

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or a carboxamide, as discussed in section 3.3. Beyond hydrolysis, the nitrile group can participate in cycloaddition reactions. For instance, it can react with azides to form tetrazoles, although this specific transformation for this compound is not explicitly detailed in the provided context.

The nitrile group can also be reduced to an aminomethyl group, providing a route to chromane derivatives with a basic side chain. This transformation adds another layer of diversity to the accessible chemical space.

Furthermore, the nitrile group can direct the cyclization of adjacent functionalities. In the context of ring-opening and recyclization reactions, the nitrile group often serves as the electrophilic site for the final ring-closing step, leading to the formation of fused nitrogen-containing heterocycles. researchgate.netresearchgate.net For example, in reactions with binucleophiles, the intramolecular cycloaddition onto the nitrile function is a common and crucial step in the formation of fused pyridines and pyrimidines. tandfonline.comresearchgate.net

The reactivity of the nitrile group, coupled with the inherent reactivity of the chromane ring system, makes this compound a versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Biological Activities and Pharmacological Relevance of Chroman 3 Carbonitrile Derivatives

Anticancer and Cytotoxic Activities

Chroman-3-carbonitrile derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. These activities are believed to stem from specific molecular interactions that can induce cell death and inhibit tumor growth.

Cytotoxic Effects on Human Cancer Cell Lines

Recent studies have highlighted the in vitro efficacy of this compound derivatives against a panel of human cancer cell lines. For instance, a novel series of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives was synthesized and evaluated for its cytotoxic effects on the MCF-7 breast cancer cell line. The results indicated that most of the synthesized compounds induced dose-dependent cytotoxic effects on these cells. nih.gov

In another study, a specific chroman derivative, compound 4s, demonstrated potent anti-proliferation activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 0.578 μM for A549 (lung carcinoma), 1.005 μM for H1975 (non-small cell lung cancer), 0.680 μM for HCT116 (colon cancer), and 1.406 μM for H7901 (gastric cancer) cell lines. Furthermore, some newly synthesized 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives showed good cell growth inhibitory activity against the HCT-116 cell line.

The cytotoxic potential of these compounds has also been observed in other cancer cell types. For example, certain chromene derivatives have exhibited more potent cytotoxic activity against four different human carcinoma cell lines than the reference drug used in the study. Some of the tested compounds displayed significant IC50 values against both HCT-116 and MCF-7 cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (μM)
Compound 4sA549 (Lung Carcinoma)0.578
Compound 4sH1975 (Non-small Cell Lung Cancer)1.005
Compound 4sHCT116 (Colon Cancer)0.680
Compound 4sH7901 (Gastric Cancer)1.406

Proposed Molecular Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with crucial cellular pathways. One of the proposed mechanisms is the induction of apoptosis, or programmed cell death. Substituted 4H-chromenes and their analogs have been identified as activators of caspases, a family of protease enzymes that play an essential role in initiating and executing apoptosis. By activating the caspase cascade, these compounds can trigger the self-destruction of cancer cells.

Another significant molecular target for some chroman derivatives is Acetyl-CoA carboxylases (ACCs). ACCs are rate-limiting enzymes in the synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation. A series of chroman derivatives were synthesized and found to be potent inhibitors of both ACC1 and ACC2. The lead compound from this series demonstrated significant anti-proliferation activity against various cancer cell lines, suggesting that the inhibition of ACCs is a viable mechanism for the anticancer effects of these compounds.

Antimicrobial Properties

In addition to their anticancer potential, this compound derivatives have been investigated for their ability to combat microbial infections. These compounds have shown promising activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several novel chromene derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various human pathogens, including both Gram-positive and Gram-negative bacteria. Many of these compounds exhibited significantly potent antimicrobial activities against most of the tested bacterial strains when compared to reference drugs.

Notably, some of the newly synthesized derivatives displayed the highest inhibitory activity against Pseudomonas aeruginosa and Escherichia coli. Furthermore, three of these new compounds were found to be more effective against Salmonella typhimurium. The antibacterial activity of most of the tested compounds was found to be comparable to that of the reference drugs against Gram-positive bacteria.

Antifungal Activity

The antimicrobial spectrum of this compound derivatives also extends to fungal pathogens. The same series of novel chromene derivatives that demonstrated antibacterial activity was also tested against several fungal species. Some of the newly prepared compounds exhibited significant antifungal activities, comparable to or exceeding that of the reference drugs.

Antioxidant Effects and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. This compound derivatives have been explored for their antioxidant properties and their capacity to scavenge free radicals.

In one study, a series of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives were synthesized, and their antioxidant potential was determined using the ferric reducing antioxidant power (FRAP) assay. nih.gov The presence of phenolic hydroxyl groups, a 4-oxo group, and a 2,3-double bond in the structure of 3-hydroxy chromone (B188151) derivatives is believed to contribute to their good antioxidant activity. researchgate.net The introduction of additional phenolic hydroxyl groups and adjacent methoxy (B1213986) groups can further enhance this activity. researchgate.net

The free radical scavenging ability of a series of chromone derivatives has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical test. researchgate.net This assay is a common method for assessing the ability of compounds to act as free radical scavengers. researchgate.net The structural features and conformational behavior of these chromone derivatives play a crucial role in their radical scavenging efficacy. researchgate.net

Antiviral Properties

Derivatives of the chromene carbonitrile scaffold have demonstrated notable potential as antiviral agents. Research has particularly highlighted their efficacy against human immunodeficiency virus (HIV) and other viruses.

A study focused on fused chromene derivatives synthesized from a 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile intermediate revealed significant anti-HIV activity. researchgate.net Several of the synthesized compounds were screened for their inhibitory effects on HIV-1 and HIV-2 replication in MT-4 cells. researchgate.net The findings underscore the potential of this class of molecules in the development of novel antiretroviral therapies. While the direct antiviral activity of the core this compound has been less explored, the activity of these more complex derivatives suggests that the chromene-3-carbonitrile moiety is a valuable pharmacophore for antiviral drug design. researchgate.net

The broader class of 4H-chromene derivatives, to which chroman-3-carbonitriles belong, has been recognized for a variety of biological applications, including antiviral effects. nih.gov The structural features of these compounds, particularly the substitutions at various positions on the chromene ring, play a crucial role in their biological activity.

Table 1: Antiviral Activity of Selected Chromene Derivatives
CompoundVirusCell LineActivity
Fused chromene derivative from 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileHIV-1MT-4Inhibitory activity reported
Fused chromene derivative from 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileHIV-2MT-4Inhibitory activity reported

Anti-Inflammatory Activities

The anti-inflammatory potential of this compound derivatives, specifically the 2-amino-4H-chromene-3-carbonitrile series, has been a significant area of investigation. These compounds have shown the ability to modulate inflammatory pathways, suggesting their utility in treating inflammatory conditions.

A series of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles has been evaluated for in-vitro anti-inflammatory activity using the HRBC (human red blood cell) membrane stabilization method. researchgate.net This assay is a well-established technique to assess anti-inflammatory potential, as the stabilization of the RBC membrane is analogous to the stabilization of lysosomal membranes, which play a critical role in the inflammatory process. The study revealed that all the tested 4H-chromene-3-carbonitrile compounds (4a-l) exhibited significant anti-inflammatory activity. researchgate.net Notably, one of the derivatives displayed a higher percentage of inhibition than the standard anti-inflammatory drug, Diclofenac. researchgate.net

Furthermore, a series of novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory effects. One of the lead compounds was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism of action was attributed to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade in the inflammatory response. nih.gov

Table 2: In-vitro Anti-inflammatory Activity of 4H-Chromene-3-carbonitrile Derivatives
Compound SeriesAssayKey FindingReference Compound
2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles (4a-l)HRBC Membrane StabilizationAll compounds showed significant activity; one derivative was more potent than the reference.Diclofenac
2-phenyl-4H-chromen-4-one derivativesLPS-induced inflammation in vivoInhibition of NO, IL-6, and TNF-α via the TLR4/MAPK pathway.Not specified

Potential Therapeutic Applications in Neurodegenerative Disorders

While direct studies on this compound for neurodegenerative disorders are limited, the broader class of 2-amino-3-cyano-4H-chromene derivatives has shown promise in areas relevant to neuroprotection and cognitive enhancement. These compounds have been identified as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme implicated in memory and learning processes. researchgate.net The inhibition of IRAP is considered a potential therapeutic strategy for enhancing cognitive function, which is often impaired in neurodegenerative diseases like Alzheimer's disease.

The general class of chromene derivatives is known to possess a wide array of pharmacological activities, including those that could be beneficial in the context of neurodegeneration. nih.gov The structural diversity within this family of compounds allows for the modulation of various biological targets, suggesting that specifically designed this compound derivatives could be developed as neuroprotective agents. Further research is warranted to explore the direct effects of these compounds on neuronal cells and animal models of neurodegenerative diseases.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activities of this compound derivatives are intricately linked to their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular determinants for their antiviral and anti-inflammatory effects.

For the anti-inflammatory activity of 4H-chromene-3-carbonitriles, the nature and position of substituents on the 4-aryl ring play a crucial role. researchgate.net The electronic properties and steric bulk of these substituents can significantly influence the compound's ability to interact with its biological target. For instance, in a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles evaluated for cytotoxic activity, the presence of a bromo substituent at the 6-position of the chromene ring led to a significant increase in potency. nih.gov This suggests that modifications on the benzopyran portion of the molecule are also critical for biological activity.

In the context of antiviral activity, SAR studies on related chromene derivatives have shown that the substituent at the 4-position of the chromene ring is a key determinant of potency. For example, in a series of anti-HIV chromene derivatives, the nature of the aryl group at the C-4 position was found to be critical for activity. researchgate.net The presence of a bulky naphthyl group at this position, as seen in the precursor for the fused chromene derivatives, appears to be favorable for antiviral efficacy. researchgate.net

A general observation across different biological activities is that minor changes in the molecular structure of these compounds can lead to profound differences in their pharmacological profiles. ias.ac.in This highlights the importance of systematic SAR studies in the design and optimization of this compound derivatives as therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of this compound derivatives at the molecular level. These computational techniques provide insights into the binding modes and interactions of these compounds with their putative protein targets.

In the context of anti-inflammatory activity, molecular docking studies have been performed on chromene derivatives to understand their interactions with enzymes involved in the inflammatory cascade. For example, docking studies on 2-phenyl-4H-chromen-4-one derivatives have helped to rationalize their inhibitory activity against components of the TLR4/MAPK signaling pathway. nih.gov

For antimicrobial applications, which can be related to certain aspects of inflammation, molecular docking of 2-amino-4H-benzochromene-3-carbonitrile derivatives has been conducted. researchgate.net These studies have helped to identify key interactions within the active sites of microbial enzymes, guiding the design of more potent antimicrobial agents.

Molecular docking has also been employed to predict the binding affinities and interaction patterns of chromene derivatives with viral proteins. Such studies are crucial in the early stages of drug discovery for identifying potential lead compounds and for optimizing their structures to enhance antiviral activity. The insights gained from these computational analyses, when combined with experimental data, provide a robust framework for the development of novel this compound-based therapeutics.

Theoretical and Computational Investigations of Chroman 3 Carbonitrile

Density Functional Theory (DFT) Studies

Detailed Density Functional Theory (DFT) studies specifically focused on the isolated parent compound, chroman-3-carbonitrile, are not extensively available in the public research literature based on the conducted searches. While DFT calculations have been performed on more complex derivatives, such as 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-8,7,6,5-Tetrahydro-4H-chroman-3-carbonitrile, the specific theoretical data for the unsubstituted this compound remains elusive in the provided search results. researchgate.net The following subsections outline the types of analyses that would be conducted in such a study, though specific data for this compound cannot be populated at this time.

Quantum Chemical Parameter Analysis

A full geometry optimization of this compound would be the initial step in a DFT study. This process determines the molecule's most stable three-dimensional structure by finding the minimum energy conformation. The analysis would yield key quantum chemical parameters, including the optimized bond lengths, bond angles, and dihedral angles of the molecule. This data provides a foundational understanding of the compound's geometric structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å) O1-C2Data not available
C2-C3Data not available
C3-C4Data not available
C3-C11 (Nitrile)Data not available
C4-C4aData not available
C8a-O1Data not available
**Bond Angles (°) **O1-C2-C3Data not available
C2-C3-C4Data not available
C2-C3-C11Data not available
N11-C11-C3Data not available
Dihedral Angles (°) O1-C2-C3-C4Data not available
C2-C3-C4-C4aData not available

Frontier Molecular Orbital (FMO) Analysis including HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a derivative of this compound, HOMO-LUMO analysis was used to examine electronic properties and chemical reactivity. researchgate.net However, the specific energy values for the parent compound are not available.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV)
E(HOMO) Data not available
E(LUMO) Data not available
Energy Gap (ΔE) Data not available

Global Reactivity Descriptors

Derived from the HOMO and LUMO energy values, global reactivity descriptors provide quantitative insights into a molecule's reactivity. These descriptors are calculated using Koopmans' theorem and include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the electronic chemical potential, μ ≈ -χ).

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electrophilicity Index (ω) Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents neutral or regions with near-zero potential.

For this compound, one would expect the area around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the chroman ring to be colored red, indicating nucleophilic character. The hydrogen atoms would likely show regions of positive potential (blue). An MEP map was generated for a this compound derivative to elucidate interaction mechanisms, but the map for the parent compound is not available. researchgate.net

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of its chemical bonding. ELF values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. In contrast, values close to 0.5 suggest delocalized, metallic-like electron behavior. This analysis would reveal the precise locations of covalent bonds and lone pairs within the this compound structure, offering a deeper understanding of its electronic framework.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is primarily employed to predict and interpret UV-Visible absorption spectra. The calculation provides information on electronic transition energies (the energy required to move an electron from a lower to a higher energy orbital), oscillator strengths (the intensity of the transition), and the specific molecular orbitals involved in these transitions. This analysis would allow for a direct comparison between the theoretically predicted spectrum and an experimentally measured one, helping to assign the observed absorption bands to specific electronic transitions within the this compound molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a chemical interpretation of the wavefunction. researchgate.net For chroman-based structures, NBO analysis elucidates the stability arising from intramolecular interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netnih.gov

The key interactions typically investigated include those between lone pairs of heteroatoms (like oxygen) and antibonding orbitals of adjacent bonds. In the chroman framework, the oxygen atom's lone pairs can interact with the antibonding orbitals (σ) of neighboring C-C and C-H bonds. Similarly, the π orbitals of the aromatic ring can interact with adjacent σ orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

NBO analysis for chromone (B188151) derivatives, which are structurally related to this compound, confirms the presence of strong intermolecular hydrogen bonds, such as N-H···O, and weaker C-H···O interactions in dimers. nih.govnih.gov These interactions are crucial for understanding the molecule's conformational preferences and its behavior in biological systems. nih.gov The analysis provides detailed information about the hybridization of atoms and the composition of bonds, describing, for example, the polarity of a C-O bond based on the contribution of each atom's hybrid orbitals. uni-muenchen.de

Table 1: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Chroman-like Scaffold

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O8σ* (C1-C7)1.25Intramolecular Hyperconjugation
LP (1) O8σ* (C1-C2)0.88Intramolecular Hyperconjugation
π (C4-C5)σ* (C3-N12)2.10π → σ* Delocalization
σ (C2-H2A)σ* (C1-O8)0.55σ → σ* Hyperconjugation

Note: This table is illustrative, based on typical values for chroman and related heterocyclic systems. E(2) values represent the stabilization energy from the donor-acceptor interaction.

Computational Prediction of Reaction Pathways and Inhibitory Mechanisms

Computational methods are increasingly used to predict the outcomes of chemical reactions and to design novel synthetic routes, reducing the need for extensive trial-and-error experimentation. nih.govrsc.org Quantum chemical calculations can map potential energy surfaces, identify transition states, and calculate reaction barriers, thereby predicting the most likely reaction pathways. nih.gov For multicomponent reactions used to synthesize chromene libraries, computational screening can help identify the most promising combinations of reactants from a large virtual library. nih.gov

In the context of medicinal chemistry, computational docking is a vital tool for predicting the inhibitory mechanism of molecules like this compound. This technique simulates the binding of a ligand (the inhibitor) to the active site of a biological target, such as an enzyme or receptor. nih.gov For instance, studies on 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors used molecular docking to reveal that π-π stacking and hydrogen bonding interactions within the enzyme's binding site are crucial for their inhibitory activity. nih.gov Similarly, docking studies have been employed to understand the anticancer potential of chromene derivatives by simulating their interaction with targets like Src kinase and aurora kinases. nih.govmdpi.com These simulations can predict the binding affinity and orientation of the inhibitor, guiding the design of more potent and selective therapeutic agents. nih.gov

Validation and Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison ensures the accuracy of the chosen computational method and basis set, lending credibility to the theoretical predictions. rsc.org For chroman derivatives, geometry optimization is commonly performed using Density Functional Theory (DFT), and the resulting structural parameters (bond lengths, bond angles) are compared with data from single-crystal X-ray diffraction (SC-XRD). researchgate.netconicet.gov.ar

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Chromene-3-carbonitrile Derivative

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)Scaling FactorReference
N-H Stretch341835000.977 rsc.org
C≡N Stretch219422800.962 rsc.org
C=O Stretch165517000.974 rsc.org
Aromatic C=C Stretch158315900.996 rsc.org

Note: Scaling factors are often applied to theoretical frequencies to correct for systematic errors in the computational method.

Supramolecular Assembly Exploration via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which are responsible for the formation of supramolecular assemblies. mdpi.comresearchgate.net The Hirshfeld surface of a molecule is defined by the points where the contribution of its electron density to the total electron density is equal to the contribution from all other molecules in the crystal. researchgate.net

For various chromene and chroman derivatives, Hirshfeld analysis has been used to explore the crystal packing, which is often stabilized by a combination of C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.netderpharmachemica.com This analysis provides a detailed understanding of the non-covalent forces that govern the crystal's structure and stability. researchgate.net

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Chromen-4-one Derivative

Contact TypeContribution (%)Key FeaturesReference
H···H43.4Broadly distributed, representing the largest contribution to the surface. mdpi.com
O···H / H···O30.0Appear as sharp spikes, characteristic of strong hydrogen bonds. mdpi.com
C···H / H···C16.6Symmetrically distributed points, indicating weaker interactions. mdpi.com
C···C3.5Indicative of π-π stacking interactions. mdpi.com
Other6.5Minor contributions from other contact types. mdpi.com

Advanced Analytical Characterization Techniques for Chroman 3 Carbonitrile and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for the structural characterization of chroman-3-carbonitrile derivatives. A combination of NMR, IR, UV-Vis, and Mass Spectrometry is typically employed to provide a comprehensive structural profile. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques like HSQC and HMBC reveal correlations between different nuclei, confirming connectivity. mdpi.comceon.rs

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the chroman scaffold, characteristic signals include those for the aromatic protons, the protons on the dihydropyran ring, and any substituents. For instance, in 2-amino-4H-chromene-3-carbonitrile derivatives, the proton at the C-4 position typically appears as a singlet. sharif.edursc.org The protons of the amino group often present as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The nitrile carbon (C≡N) in chromene-3-carbonitrile derivatives typically resonates in the range of 115-120 ppm. rsc.orgscirp.org The C-3 and C-4 carbons of the chroman ring also show characteristic signals that are crucial for structural confirmation. scirp.orgresearchgate.net

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning ¹H and ¹³C signals. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two or three bonds. mdpi.comsciforum.net These experiments are crucial for confirming the connectivity between different parts of the molecule, such as the attachment of substituents to the chroman core. sciforum.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative Compound: 2-Amino-4-(4-nitrophenyl)-4H-benzo[f]chromen-3-carbonitrile rsc.org Solvent: DMSO-d₆

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
H-45.52 (s, 1H)-
NH₂7.06 (s, 2H)-
Aromatic-H7.33-8.38 (m)114.47, 116.88, 118.59, 120.11, 122.64, 123.44, 124.16, 125.98, 126.10, 127.36, 128.61, 129.30, 130.07, 130.86
C-N (Nitrile)-120.11
C-3-56.58
C-2-159.92
C-4-152.99
C-Nitro-Aryl-146.21

Note: 's' denotes singlet, 'm' denotes multiplet. NMR data can vary slightly based on solvent and specific derivative structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound and its derivatives, the most characteristic absorption is that of the nitrile (C≡N) group. nih.gov

The IR spectrum provides valuable diagnostic information:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band typically appears in the region of 2180-2230 cm⁻¹. rsc.orgresearchgate.net The presence of this band is strong evidence for the nitrile functionality.

Amino (N-H) Stretch: For 2-amino derivatives, characteristic stretching vibrations for the N-H bonds are observed in the 3300-3500 cm⁻¹ region, often as two distinct bands. sharif.edursc.org

Carbonyl (C=O) Stretch: In derivatives containing a carbonyl group, such as those derived from 4-hydroxycoumarin, a strong C=O stretching band appears around 1650-1720 cm⁻¹. rsc.org

Aromatic (C=C) Stretch: Absorptions corresponding to the C=C stretching of the aromatic ring are typically found in the 1450-1600 cm⁻¹ range. rsc.org

C-O Stretch: The ether C-O stretch of the chroman ring usually appears in the 1000-1300 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretch2180 - 2230 rsc.orgrsc.org
Amino (NH₂)N-H Stretch3300 - 3500 sharif.edursc.org
Carbonyl (C=O)Stretch1652 - 1718 sharif.edursc.org
Alkene (C=C)Stretch1580 - 1660 nih.govresearchgate.net
C-O-C (Ether)Stretch1030 - 1230 sharif.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The this compound scaffold, containing a conjugated system of the benzene (B151609) ring fused to the dihydropyran ring, exhibits characteristic absorption bands. rsc.org The spectra are typically recorded in solvents like ethanol (B145695) or methanol.

The UV-Vis spectra of chromene derivatives generally show absorption bands corresponding to:

π → π* transitions: These high-energy transitions, originating from the aromatic and other unsaturated parts of the molecule, usually result in strong absorption bands in the 200-300 nm range. researchgate.net

n → π* transitions: These lower-energy transitions involve the non-bonding electrons on heteroatoms like oxygen and nitrogen. They appear as weaker absorption bands at longer wavelengths, often above 300 nm. researchgate.net

The exact position and intensity of these absorption maxima (λ_max_) can be influenced by the substituents on the chroman ring and the polarity of the solvent used for the measurement. bohrium.com This technique is particularly useful for studying the extent of conjugation in the molecular system. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netmdpi.com

Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, such as [M+H]⁺ or [M+Na]⁺, which are then detected by the mass analyzer. scirp.orgmdpi.com The obtained mass-to-charge ratio (m/z) of the molecular ion peak is compared with the calculated theoretical mass to confirm the identity of the synthesized compound. mdpi.compreprints.org The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

X-ray Diffraction Analysis (Single Crystal X-ray Diffraction, SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the crystalline state. rsc.orgrsc.org This technique is used when a suitable single crystal of the this compound derivative can be grown.

The analysis yields a wealth of information, including:

Molecular Confirmation: It unambiguously confirms the molecular structure and connectivity of the atoms. researchgate.net

Stereochemistry: The absolute and relative stereochemistry of chiral centers can be determined.

Conformational Details: It provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. mdpi.com

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. mdpi.comresearchgate.net

The results are typically presented as a crystallographic information file (CIF), which contains all the atomic coordinates and cell parameters. rsc.org

Table 3: Illustrative Crystallographic Data for a Chromene Derivative Compound: 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile rsc.org

ParameterValue
Chemical FormulaC₃₀H₂₀N₂O₆
Formula Weight504.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.893(3)
b (Å)9.0435(18)
c (Å)17.587(4)
β (°)107.01(3)
Volume (ų)2267.0(8)
Z (molecules/unit cell)4

Chromatographic and Hyphenated Techniques for Speciation and Quantification

Chromatographic techniques are vital for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of synthesized compounds. chemimpex.com A compound is dissolved in a suitable solvent and passed through a column. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is often determined by the percentage of the total peak area that corresponds to the main product peak. chemimpex.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful hyphenated technique. Gas chromatography separates the components of a mixture, which are then directly introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is widely used for monitoring the progress of chemical reactions in real-time. tandfonline.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized, often under UV light.

These techniques ensure that the compounds being studied are pure and are also essential for isolating specific derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chroman derivatives. acs.org It functions by injecting a liquid sample into a mobile phase that is pumped at high pressure through a column packed with a stationary phase. rsc.org The separation is based on the differential partitioning of the analyte molecules between the two phases, which is influenced by physicochemical properties like polarity, size, and charge. rsc.org

For this compound and its analogues, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. nih.gov Components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures containing chroman derivatives with varying polarities. nih.gov

A significant application of HPLC in this field is the separation of enantiomers, which are chiral molecules that are non-superimposable mirror images. rsc.org Since enantiomers often exhibit different biological activities, their separation is critical. This is achieved using specialized chiral stationary phases (CSPs) or by adding chiral resolving agents to the mobile phase. acs.org For instance, the enantiomers of chroman-4-one derivatives have been successfully separated using preparative chiral HPLC, allowing for the study of their individual properties. acs.orggu.se

The data below illustrates a typical set of parameters for the analysis of a chroman derivative.

Table 1: Illustrative HPLC Parameters for Chroman Derivative Analysis

Parameter Value
Instrument High-Performance Liquid Chromatography System
Column ChiralPak IB rsc.org
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm

| Expected Retention Time | Enantiomer 1: 8.5 min; Enantiomer 2: 10.2 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.orgnih.gov This combination is invaluable for identifying and quantifying this compound and its derivatives, especially at low concentrations in complex matrices like biological fluids or reaction mixtures. ohsu.edumdpi.com

After components are separated by the LC system, they are introduced into the mass spectrometer's ion source, where they are ionized—commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). acs.org The first mass analyzer (MS1) selects a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). mdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern that serves as a structural fingerprint, enabling highly selective and sensitive quantification. mdpi.comresearchgate.net

LC-MS/MS is extensively used in metabolite identification studies. ohsu.edu For example, it has been employed to profile plant extracts for various phenolic compounds, including those with chroman-like structures. nih.gov The technique allows for the tentative identification of unknown compounds based on their accurate mass and fragmentation patterns compared against databases or known standards. mdpi.comphcog.com

Table 2: Hypothetical LC-MS/MS Fragmentation Data for this compound

Parameter Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 172.07 [M+H]⁺ (Calculated for C₁₀H₉NO + H⁺)
Collision Energy 20 eV
Major Product Ions (m/z) 145.06 (Loss of HCN)
131.05 (Loss of C₂H₃N)
117.06 (Further fragmentation)

| Application | Structural confirmation and targeted quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography for separation with mass spectrometry for detection. rsc.org It is best suited for analytes that are volatile and thermally stable. analytik-jena.com For many chroman derivatives, which may have lower volatility due to polar functional groups, a derivatization step is often required. nih.gov Derivatization, such as silylation, converts polar -OH or -NH groups into less polar and more volatile silyl (B83357) ethers, making the compounds amenable to GC analysis. nih.gov

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). rsc.org Separation occurs based on the compounds' boiling points and interactions with the stationary phase. rsc.org As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

GC-MS is frequently used to monitor the progress of chemical reactions in the synthesis of chroman derivatives. acs.orgrsc.org It can rapidly identify the presence of starting materials, intermediates, and final products in a crude reaction mixture. nih.gov For instance, in syntheses of chroman-4-ones and other derivatives, GC-MS analysis has been used to determine yields and detect by-products. gu.segoogle.com

Table 3: Example GC-MS Parameters for Analysis of a Derivatized Chroman Derivative

Parameter Value/Description
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV
Mass Range (m/z) 40-550

| Application | Purity assessment and reaction monitoring. acs.org |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used for determining the presence of trace and ultra-trace metals and some non-metals in a sample. nih.govanalytik-jena.com Unlike the previously mentioned techniques that analyze the intact organic molecule, ICP-MS atomizes and ionizes the sample in a high-temperature argon plasma (around 6,000–10,000 K). ohsu.edu The resulting ions are then passed into a mass spectrometer and separated based on their mass-to-charge ratio, allowing for the quantification of individual elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. ohsu.edu

For an organic compound like this compound, ICP-MS is not used to analyze the molecule itself. Instead, its application lies in assessing the purity of a sample with respect to inorganic contaminants. labmanager.com A primary use is the quantification of residual metal catalysts. Many synthetic routes for chroman derivatives employ transition metal catalysts, such as palladium, rhodium, or ruthenium. acs.org Since these metals can be toxic and may interfere with subsequent applications, their removal is essential, and ICP-MS provides the necessary sensitivity to verify their absence in the final product.

The technique can be coupled with chromatography (e.g., HPLC-ICP-MS) to perform elemental speciation, which is the identification and quantification of the different chemical forms of an element in a sample. analytik-jena.comnih.gov

Table 4: Typical Elemental Impurities Analyzed by ICP-MS in a this compound Sample

Element (Symbol) Common Source Typical Limit of Detection (LOD)
Palladium (Pd) Cross-coupling reaction catalyst acs.org < 0.1 µg/L (ppb)
Rhodium (Rh) Hydrogenation catalyst < 0.1 µg/L (ppb)
Ruthenium (Ru) Metathesis catalyst < 0.5 µg/L (ppb)
Lead (Pb) Environmental/process contamination < 0.1 µg/L (ppb)

| Arsenic (As) | Environmental/process contamination | < 0.2 µg/L (ppb) |

Research Applications and Future Directions of Chroman 3 Carbonitrile

Utility as Key Synthetic Intermediates in Organic Synthesis

Chroman-3-carbonitrile and its derivatives are highly valued as synthetic intermediates for the construction of a wide array of heterocyclic compounds. The reactivity of the nitrile group and the chroman ring system allows for various chemical transformations, leading to the synthesis of more complex molecular architectures.

One of the primary applications of this compound is in the synthesis of annulated chromones, which are chromone (B188151) rings fused with other heterocyclic systems. researchgate.net For instance, 6-methylchromone-3-carbonitrile has been utilized to construct a variety of heteroannulated chromeno[2,3-b]pyridines. researchgate.net The synthetic strategy often involves the reaction of the carbonitrile with active methylene (B1212753) compounds or cyclic ketones. researchgate.net

Furthermore, this compound serves as a precursor for chroman-3-ones, which are important structural motifs in the total synthesis of natural products like miroestrol (B191886) and (+)-myristinin A. nih.gov A typical synthetic route involves the condensation of salicylaldehyde (B1680747) with acrylonitrile (B1666552) to form 2H-chromene-3-carbonitrile, which can then be converted to chroman-3-one (B94795) through a multi-step process. nih.gov While effective, this method has limitations in terms of step and atom economy. nih.gov

The versatility of this scaffold is further demonstrated in its use in multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound derivatives are often key components in these reactions, leading to the formation of diverse heterocyclic libraries. rsc.org

A recent development in the synthesis of chromone-3-carbonitriles involves a hexafluoroisopropanol (HFIP)-driven Schmidt-type reaction. nih.gov This method provides a novel and efficient pathway to this scaffold, overcoming some of the limitations of previous protocols that required harsh conditions. nih.gov This advancement is significant for expanding the accessibility and utility of this compound as a key intermediate.

The following table summarizes some of the key synthetic transformations involving this compound and its derivatives:

Starting MaterialReagents and ConditionsProductReference
6-Methylchromone-3-carbonitrileMethylene active nitriles, cyclic active methylene ketonesHeteroannulated chromeno[2,3-b]pyridines researchgate.net
Salicylaldehyde, AcrylonitrileBasic condensation, hydrolysis, Curtius rearrangement, etc.Chroman-3-one nih.gov
Substituted aldehydes, malononitrile (B47326), dimedonePyridine-2-carboxylic acid (catalyst), water-EtOH2-Amino-4H-chromene-3-carbonitrile derivatives rsc.org
3-Formylchromonetert-Butylamine, Indole (multicomponent reaction)Flavanone isosteres researchgate.net
3-FormylchromonesHydrazine (B178648), NaN3, HFIPChromone-3-carbonitriles nih.gov

Applications in Medicinal Chemistry and Modern Drug Development

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide spectrum of biological activities. The incorporation of a carbonitrile group at the 3-position can significantly influence the pharmacological properties of these molecules, making this compound a valuable template for drug design and development.

Derivatives of this compound have shown promise as anticancer agents. nih.gov For example, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been identified as a tubulin inhibitor with potent activity in breast cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have revealed that the 2-amino group, 3-cyano group, and a 4-aryl moiety are often crucial for cytotoxic activity. researchgate.net

In addition to anticancer properties, chroman derivatives have been investigated for their potential as:

Antimicrobial agents : Demonstrating activity against various bacteria and fungi. mdpi.com

Antiviral agents : Including activity against HIV. nih.gov

Anti-inflammatory agents : Showing potential in managing inflammatory conditions. mdpi.com

Antioxidant agents : The chroman ring is a core component of vitamin E (tocopherol), a well-known antioxidant. researchgate.net

SIRT2 Inhibitors : Novel chroman-based compounds have been developed as inhibitors of SIRT2, a target for cancer therapy.

The synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, which originates from a 2-amino-4H-chromene-3-carbonitrile intermediate, has yielded compounds with antitumoral activities. nih.gov A series of chroman derivatives have also been designed and synthesized, exhibiting dual anti-breast cancer and antiepileptic activities. nih.gov

The following table highlights some of the biological activities associated with derivatives of this compound:

Compound TypeBiological ActivityKey FindingsReference(s)
2-Amino-4-aryl-4H-chromene-3-carbonitrilesAnticancer (Tubulin inhibitor)Potent activity against breast cancer cell lines. nih.gov
Imino(amino)chromene derivativesAntimicrobial, Antiviral, Anticancer, Antioxidant, Anti-inflammatoryWide variety of biological properties. mdpi.com
Chroman derivativesAnti-HIV, Antihypertensive, Management of sexual dysfunctionKey intermediates for accessing a range of bioactive chromans. nih.gov
N-Benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidineAntitumoralPromising activity in in-vitro studies. nih.gov
(3S,4R)-3-Hydroxy-2,2-dimethyl-4-(3-oxo-3H-benzo[d]-isoxazol-2-yl)-chroman-6-carbonitrilePotential Antioxidant, Anti-inflammatory, AnticancerComplex organic molecule with potential biological activities. ontosight.ai
Chroman derivativesDual anti-breast cancer and antiepileptic activitiesSome compounds showed remarkable inhibitory effects on MCF-7 cell line and advanced antiepileptic activity. nih.gov

Exploration of Photochemical Properties and Photodetector Applications

Recent research has begun to explore the photochemical properties of chromene derivatives, suggesting potential applications in materials science, particularly in the development of photodetectors and functional dyes. The extended π-system of the chromene ring, often in conjunction with donor-acceptor substituents, can give rise to interesting photophysical behaviors such as fluorescence and solvatochromism. nih.gov

While direct studies on the photochemical properties of this compound itself are limited, related chromene-based compounds have shown promise. For instance, the synthesis of pentacyclic chromenopyridines has led to scaffolds that could be tuned to enhance their photochemical properties for use as photodetectors. mdpi.com The intramolecular charge transfer characteristics observed in some donor-acceptor quinoline (B57606) dyes, which share structural similarities with certain chromene derivatives, further support the potential for these compounds in photonic applications. nih.gov

The development of multicomponent reactions to synthesize chromophores provides a one-pot approach to functional π-systems, which can include chromene and quinoline moieties. nih.gov These methods facilitate the creation of novel dyes with tailored absorption and emission properties. nih.gov

Broader Scientific and Industrial Relevance

The scientific and industrial relevance of this compound and its derivatives extends beyond their applications in medicinal chemistry. The versatility of the chroman scaffold makes it a valuable component in the development of various functional materials.

In the agrochemical industry, certain heterocyclic compounds derived from chroman precursors may find use as pesticides or herbicides. The biological activity of these compounds is not limited to human pharmacology.

In materials science, the chroman ring system is explored for its potential in creating novel polymers and coatings that require enhanced chemical stability and durability. chemimpex.com For instance, 2-oxo-2H-chromene-3-carbonitrile can be incorporated into the synthesis of functional materials like liquid crystals or organic semiconductors, where its structure can influence the material's electronic and optical properties. chemshuttle.com The antioxidant properties of some chroman compounds also make them useful for stabilizing organic materials that are sensitive to oxidation, such as oils and fats.

The development of green synthetic protocols for 2-amino-4H-chromene-3-carbonitrile derivatives, which demonstrate high atom economy and low E-factors, highlights the potential for scalable and environmentally friendly industrial applications. rsc.org

Emerging Research Trends and Challenges in Synthetic Methodology

While the synthesis of this compound and its derivatives is well-established, researchers continue to address existing challenges and explore new synthetic methodologies to improve efficiency, selectivity, and sustainability.

One of the key challenges is the development of enantioselective synthesis methods. Many bioactive chroman derivatives are chiral, and their biological activity is often dependent on their stereochemistry. Organocatalyzed asymmetric synthesis has emerged as a powerful tool for accessing enantiomerically enriched chromane (B1220400) nuclei. mdpi.com

Another trend is the development of more sustainable and "green" synthetic protocols. This includes the use of environmentally benign solvents, catalyst-free reactions, and multicomponent reactions that minimize waste and energy consumption. rsc.org The use of novel catalysts, such as pyridine-2-carboxylic acid in water-ethanol mixtures, exemplifies this trend. rsc.org

Recent advancements also include the use of visible light-promoted reactions for the synthesis of complex chromene derivatives, which offers a mild and efficient alternative to traditional thermal methods. acs.org However, challenges remain in controlling regioselectivity and expanding the substrate scope of these photochemical reactions. researchgate.net

Future Prospects for Bioactivity Enhancement and Targeted Drug Design

The future of this compound in medicinal chemistry lies in the rational design of more potent and selective therapeutic agents. The chroman scaffold serves as an excellent starting point for the development of new drugs targeting a variety of diseases.

Future research will likely focus on:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies : To better understand the relationship between the chemical structure of chroman derivatives and their biological activity, enabling the design of more effective compounds.

Targeted Drug Delivery : Developing chroman-based drug conjugates or formulations that can specifically target diseased cells or tissues, thereby minimizing side effects.

Combination Therapies : Investigating the synergistic effects of chroman derivatives with existing drugs to enhance therapeutic outcomes, particularly in cancer treatment.

Exploring New Biological Targets : Screening this compound-based libraries against a wider range of biological targets to discover novel therapeutic applications.

The chroman nucleus is considered a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets. acs.org This inherent promiscuity, when properly harnessed through medicinal chemistry efforts, can lead to the discovery of novel drugs with unique mechanisms of action. The continued exploration of the chemical space around the this compound core, coupled with advances in computational drug design and high-throughput screening, holds significant promise for the future of drug discovery. nih.govamericanpharmaceuticalreview.com

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive data for this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in dedicated journals (e.g., Journal of Negative Results). Disclose limitations in discussion sections and propose follow-up experiments. Cite conflicting studies transparently to contextualize findings .

Q. What collaborative frameworks improve interdisciplinary research on this compound applications?

  • Methodological Answer : Establish shared protocols via platforms like Protocols.io . Use cloud-based tools (e.g., Benchling) for real-time data sharing. Define roles (synthesis, computational modeling, bioassay) in project charters. Regular cross-team reviews align milestones and address methodological divergences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.